Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1)

Aqueous Solubility Formulation In Vitro Assay Compatibility

Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1), commonly referred to as sulfamerazine sodium salt [CAS 127-58-2], is the monosodium salt of the classic sulfonamide antibiotic sulfamerazine. As a member of the pyrimidine-substituted sulfonamide class, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Molecular Formula C11H12N4NaO2S
Molecular Weight 287.30 g/mol
CAS No. 127-58-2
Cat. No. B1662170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1)
CAS127-58-2
Synonymssodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide
Molecular FormulaC11H12N4NaO2S
Molecular Weight287.30 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]
InChIInChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15);
InChIKeyXEAKUBSUGWQDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or light yellow crystalline powder

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamerazine Sodium Salt (CAS 127-58-2): A Water-Soluble Sulfonamide for Specialized Research and Formulation


Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1), commonly referred to as sulfamerazine sodium salt [CAS 127-58-2], is the monosodium salt of the classic sulfonamide antibiotic sulfamerazine. As a member of the pyrimidine-substituted sulfonamide class, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway . The sodium salt form is specifically designed to overcome the very low aqueous solubility of the parent free acid (sulfamerazine base), enabling its use in aqueous-based in vitro assays, injectable formulations, and applications requiring high local or systemic concentrations .

Sulfamerazine Sodium Salt (CAS 127-58-2): Why This Specific Salt Form Cannot Be Replaced by Free Acid or Other Sulfonamide Salts


Simple one-to-one replacement of sulfamerazine sodium salt with the free acid (sulfamerazine base) or another sulfonamide sodium salt (e.g., sulfadiazine sodium or sulfamethazine sodium) is scientifically invalid due to fundamental differences in aqueous solubility, target enzyme inhibition potency, and pharmacokinetic behavior. The free acid is practically insoluble in water, preventing its direct use in aqueous biological assays without organic co-solvents that may confound results . Among sulfonamide sodium salts, sulfamerazine sodium demonstrates a distinct DHPS inhibition profile and a unique metabolic and protein binding pattern compared to its mono-methyl (sulfamerazine) and di-methyl (sulfamethazine) analogs [1]. These quantifiable differences can lead to divergent experimental outcomes in antimicrobial susceptibility testing, pharmacokinetic modeling, and drug transport studies, making the selection of the exact salt form a critical experimental variable.

Sulfamerazine Sodium Salt (CAS 127-58-2): Quantifiable Differentiation from Its Closest Analogs


Aqueous Solubility: Sodium Salt Enables Use in Biologically Relevant Media, Unlike the Insoluble Free Acid

A critical differentiator for sulfamerazine sodium salt is its solubility in aqueous systems, which is essential for reliable in vitro experimentation. The parent free acid, sulfamerazine base, is reported as 'Insoluble' in water, rendering it problematic for direct use in cell culture or biochemical assays . In contrast, the sodium salt form demonstrates practical solubility in phosphate-buffered saline (PBS, pH 7.2), a standard biocompatible buffer, achieving a concentration of 5 mg/mL . This represents a fundamental shift in usability, eliminating the requirement for DMSO or other organic solvents that can introduce cytotoxicity or off-target assay interference.

Aqueous Solubility Formulation In Vitro Assay Compatibility

Target Engagement: Superior DHPS Inhibition Potency Compared to the Unsubstituted Analog Sulfadiazine

While all sulfonamides target dihydropteroate synthase (DHPS), the inhibitory potency varies significantly with pyrimidine substitution. Sulfamerazine sodium salt inhibits S. pneumoniae DHPS with an IC50 of 11.26 ng/mL . This can be compared to the unsubstituted pyrimidine analog, sulfadiazine, which inhibits P. carinii DHPS with an IC50 of 0.19 µM (approximately 47.5 ng/mL, using its molecular weight of 250.28 g/mol) [1]. The data indicates that the 4-methyl substitution on the pyrimidine ring of sulfamerazine confers a roughly 4-fold greater inhibitory potency at the enzymatic level against these targets compared to the unsubstituted sulfadiazine.

DHPS Inhibition Antibacterial Potency Target Engagement

Pharmacokinetic Differentiation: Higher Protein Binding but a Distinct Half-Life Profile in Humans

Sulfamerazine exhibits a distinct pharmacokinetic profile that differentiates it from other clinical sulfonamides. In humans, the plasma protein binding of sulfamerazine is approximately 84-86%, which is significantly higher than that of sulfadiazine (56%), but comparable to sulfamethazine [1]. Critically, its elimination half-life is acetylator phenotype-dependent, a classic trait for this class: 12 hours in 'fast' acetylators and 24 hours in 'slow' acetylators [2]. This bimodal half-life is a key differentiator from sulfamethazine, which in some studies shows less pronounced acetylator-dependent variability, and from sulfadiazine, which is less extensively metabolized [3].

Plasma Protein Binding Half-Life Pharmacokinetics Drug Disposition

Analytical Purity and Reference Standard Utility: A High-Purity Standard for Method Validation

For analytical scientists developing or validating methods for sulfonamide residue detection, the purity of the reference standard is paramount. Sulfamerazine sodium salt is commercially available at ≥98% purity, as verified by HPLC, and is supplied by reputable vendors such as Cayman Chemical and others . While high-purity standards also exist for the free acid form (e.g., a 99.0+% HPLC standard is listed), the sodium salt standard is specifically required for experiments where direct weighing and dissolution into an aqueous mobile phase or sample matrix is necessary, avoiding potential solubility-related inaccuracies inherent to the free acid [1].

Analytical Chemistry Reference Standard HPLC Purity Method Validation

Sulfamerazine Sodium Salt (CAS 127-58-2): High-Impact Application Scenarios Based on Quantifiable Evidence


Aqueous-Based In Vitro Antibacterial Susceptibility and Mechanism of Action Studies

The definitive shift from water-insoluble free acid to a PBS-soluble sodium salt (5 mg/mL) is the enabling factor for this use case . Researchers can directly prepare serial dilutions of the compound in cation-adjusted Mueller-Hinton broth or tissue culture media without DMSO, which can cause solvent-related artifacts in minimum inhibitory concentration (MIC) assays or gene expression studies. This allows for more physiologically relevant assessment of its DHPS inhibition (IC50 = 11.26 ng/mL) and its downstream effects on bacterial folate metabolism .

Pharmacogenetic Probe for N-Acetyltransferase 2 (NAT2) Phenotyping in Drug Metabolism Studies

Sulfamerazine's validated, acetylator-dependent bimodal half-life (12 h in fast, 24 h in slow acetylators) makes it a powerful tool compound for studying NAT2 polymorphism [1]. Unlike sulfadiazine, which shows a less pronounced phenotype-dependent half-life, sulfamerazine sodium's clear pharmacokinetic split allows researchers to use it as a probe substrate to phenotype human or animal liver microsomes, primary hepatocytes, or even in vivo models, correlating genotype with metabolic capacity for sulfonamide drugs [2].

Validation of LC-MS/MS Methods for Sulfonamide Residue Quantification in Food Matrices

For analytical chemists, the high-purity (≥98%) and water-soluble sodium salt is the preferred reference standard . When developing a multi-residue LC-MS/MS method for sulfonamides in milk, honey, or tissue, the sodium salt can be spiked directly into aqueous homogenates to create matrix-matched calibration curves without the need for an initial organic solvent dilution step, reducing volumetric error and improving method robustness compared to using free acid standards .

Structure-Activity Relationship (SAR) and Drug Discovery Starting Point for Novel DHPS Inhibitors

The 4-methylpyrimidine substitution of sulfamerazine provides an approximately 4-fold increase in DHPS inhibitory potency over the unsubstituted analog sulfadiazine [3]. This quantifiable potency gain makes the sulfamerazine scaffold, bearing the solubilizing sodium salt, a preferred core structure for medicinal chemists initiating fragment-based or scaffold-hopping campaigns aimed at designing next-generation antifolate antibacterials with improved potency and resistance profiles.

Quote Request

Request a Quote for Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.